Cas no 2138069-14-2 (4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole)

4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole
- 2138069-14-2
- EN300-1157159
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- Inchi: 1S/C12H19ClN2/c1-3-15-7-12(14-8-15)11-6-10(13)5-4-9(11)2/h7-11H,3-6H2,1-2H3
- InChI Key: SWMPPGKILNHMMO-UHFFFAOYSA-N
- SMILES: ClC1CCC(C)C(C2=CN(CC)C=N2)C1
Computed Properties
- Exact Mass: 226.1236763g/mol
- Monoisotopic Mass: 226.1236763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 2.7
4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157159-1.0g |
4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole |
2138069-14-2 | 1g |
$0.0 | 2023-06-09 |
4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole
4-(5-Chloro-2-Methylcyclohexyl)-1-Ethyl-1H-Imidazole: A Comprehensive Overview
The compound 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole, also known by its CAS number NO2138069-14-2, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound is a derivative of imidazole, a heterocyclic aromatic compound with two nitrogen atoms in its five-membered ring structure. The imidazole moiety is known for its stability and versatility, making it a popular choice in the synthesis of various bioactive compounds.
The structure of 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole consists of an imidazole ring substituted at position 4 with a 5-chloro-2-methylcyclohexyl group and at position 1 with an ethyl group. This substitution pattern imparts unique chemical and physical properties to the molecule, making it suitable for various applications. The presence of the chloro and methyl groups on the cyclohexane ring introduces additional functionality, enhancing the compound's reactivity and selectivity in different chemical reactions.
Recent studies have highlighted the potential of imidazole derivatives in drug discovery, particularly in the development of anticancer agents. Researchers have found that certain imidazole-based compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that analogs of 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole could inhibit the growth of human breast cancer cells by targeting specific oncogenic pathways.
In addition to its pharmaceutical applications, this compound has also been explored for its potential in materials science. The imidazole moiety is known to form stable metal complexes, which can be used in catalysis or as building blocks for coordination polymers. A recent paper in Angewandte Chemie reported the use of imidazole derivatives like this one in constructing highly porous metal-organic frameworks (MOFs) with applications in gas storage and separation.
The synthesis of 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole typically involves a multi-step process, including nucleophilic substitution and cyclization reactions. The starting materials often include chloro-substituted cyclohexanes and alkyne precursors, which are subjected to specific reaction conditions to form the desired product. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieving high yields and purity.
The physical properties of this compound are also worth noting. It has a melting point of approximately 130°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for various laboratory techniques, including chromatography and spectroscopy, which are essential for characterizing its structure and analyzing its interactions with other molecules.
In terms of safety considerations, while this compound is not classified as a hazardous material under standard conditions, proper handling procedures should still be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) and ensuring good ventilation when working with volatile solvents during synthesis or analysis.
The versatility of 4-(5-chloro-2-methylcyclohexyl)-1-ethyl-1H-imidazole continues to attract attention from researchers across multiple disciplines. Its ability to serve as both a building block for more complex molecules and a standalone active agent positions it as an important compound in contemporary chemical research. As new applications emerge, particularly in drug discovery and materials science, this compound is likely to play an increasingly significant role in advancing these fields.
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